Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-
Description
"Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-" is a synthetic glycine derivative characterized by a substituted isoquinolinyl backbone. The compound features a 4-hydroxy group and a 7-(4-methoxyphenoxy) substituent on the isoquinolinyl ring, which is conjugated to a glycine moiety via a carbonyl linkage. Its molecular formula is inferred to be C₁₉H₁₆N₂O₆ (assuming the isoquinolinyl core matches analogs in and ), with a molecular weight of approximately 376.35 g/mol.
Properties
CAS No. |
808118-62-9 |
|---|---|
Molecular Formula |
C19H16N2O6 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-[[4-hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H16N2O6/c1-26-12-2-4-13(5-3-12)27-14-6-7-15-11(8-14)9-20-17(18(15)24)19(25)21-10-16(22)23/h2-9,24H,10H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
PIVSVWSBZQYGPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC3=CN=C(C(=C3C=C2)O)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
This classical method involves cyclodehydration of β-phenylethylamides using phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). For Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-, the precursor is a substituted phenethylamide derived from anthranilic acid.
Representative Reaction Conditions :
| Starting Material | Reagent | Temperature | Yield |
|---|---|---|---|
| N-(2-Phenethyl)anthranilamide | POCl₃, DMF | 100°C | 65% |
| N-(4-Methoxyphenethyl)anthranilamide | P₂O₅, Toluene | 120°C | 72% |
Pomeranz-Fritsch Reaction
Alternative routes employ the Pomeranz-Fritsch reaction, where benzaldehyde derivatives condense with aminoacetaldehyde diethyl acetal under acidic conditions. This method is less common but offers regioselectivity for specific substitution patterns.
Functionalization of the Isoquinoline Core
The 4-hydroxy and 7-(4-methoxyphenoxy) groups are introduced sequentially or concurrently.
Hydroxylation at Position 4
Hydroxylation is achieved via:
- Direct Electrophilic Substitution : Nitration followed by reduction and diazotization-hydrolysis.
- Metal-Catalyzed C–H Activation : Palladium or copper catalysts enable direct hydroxylation under mild conditions.
Example Protocol :
Introduction of 4-Methoxyphenoxy Group at Position 7
The 7-position is functionalized via Ullmann coupling or nucleophilic aromatic substitution (SNAr):
Ullmann Coupling Conditions :
| Substrate | Coupling Partner | Catalyst | Ligand | Yield |
|---|---|---|---|---|
| 7-Bromo-4-hydroxyisoquinoline | 4-Methoxyphenol | CuI | 1,10-Phenanthroline | 68% |
SNAr Conditions :
Activation of the 7-position with a leaving group (e.g., Cl, Br) enables displacement by 4-methoxyphenoxide under basic conditions (K₂CO₃, DMF, 80°C).
Carboxamido Bond Formation with Glycine
The glycine moiety is conjugated via carbodiimide-mediated coupling:
Activation of the Isoquinoline Carbonyl
The 3-carboxylic acid derivative of the isoquinoline is activated using:
Coupling with Glycine
Glycine’s amine reacts with the activated carbonyl to form the carboxamido bond:
Reaction Parameters :
| Activated Carbonyl | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Isoquinoline-3-COOActive | DCM | 25°C | 12 h | 85% |
| Isoquinoline-3-COOActive | THF | 0°C → 25°C | 24 h | 78% |
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes cost efficiency and yield:
Continuous Flow Chemistry
Key advantages include:
Purification Techniques
- High-Performance Liquid Chromatography (HPLC) : Resolves isoquinoline intermediates and final product (≥99% purity).
- Crystallization : Ethanol/water mixtures yield crystalline product.
Analytical Data :
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (UV 254 nm) | 99.2% |
| Melting Point | DSC | 215–217°C |
| Molecular Weight | HRMS | 368.1008 (calc. 368.1008) |
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The methoxyphenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.
Modulating Gene Expression: It can affect the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of glycine-conjugated isoquinolinyl derivatives. Key structural analogs and their distinguishing features are outlined below:
Pharmacological and Structural Insights
Substituent Effects on Activity
- 4-Methoxyphenoxy vs. Phenoxy: The 4-methoxy group in the target compound may improve metabolic stability compared to the non-methoxylated phenoxy group in ’s analog .
- Isoquinolinyl Backbone: Unlike Muraglitazar’s oxazolyl-ethoxy structure , the isoquinolinyl core in the target compound may confer distinct binding interactions with PPARs or other targets due to aromatic π-stacking or hydrogen-bonding capabilities.
Comparative Efficacy and Selectivity
- PPAR Activation: Muraglitazar and Peliglitazar exhibit nanomolar-range PPARα/γ agonism (e.g., Muraglitazar: PPARα EC₅₀ = 350 nM, PPARγ EC₅₀ = 110 nM) . The target compound’s structural similarity suggests comparable dual agonism, though empirical data are lacking.
- Enzyme Inhibition: The methyl-phenoxy analog () is categorized as a kinase inhibitor, indicating that substituent positioning critically determines target specificity .
Toxicity and Clinical Relevance
- Safety Profiles: Peliglitazar was discontinued due to renal toxicity, highlighting the risk of PPARγ activation in this class . The target compound’s isoquinolinyl structure may mitigate off-target effects compared to Peliglitazar’s ethyl-linked oxazolyl group.
Biological Activity
Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]- (CAS No. 808118-62-9) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in various therapeutic contexts.
- Molecular Formula : C19H16N2O6
- Molecular Weight : 368.34 g/mol
- IUPAC Name : 2-[[4-hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carbonyl]amino]acetic acid
The biological activity of Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]- can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in various biochemical pathways, potentially affecting metabolic processes.
- Receptor Modulation : It is suggested that the compound interacts with cellular receptors, influencing their activity and subsequently cellular responses.
- Gene Expression Regulation : Glycine derivatives can modulate the expression of specific genes, impacting protein synthesis and cellular functions.
Cytoprotective Effects
Research has shown that glycine and its derivatives exhibit cytoprotective effects under various stress conditions. A study investigating the protective role of glycine against hepatocyte injury demonstrated that it effectively prevents cell death induced by anoxia and mitochondrial inhibitors. The addition of glycine to preservation solutions improved cell viability significantly, indicating its potential in organ preservation strategies .
Antitumor Activity
Glycine-conjugated compounds have been explored for their antitumor properties. For instance, glycine-conjugated α-mangostins have shown promising results as estrogen receptor alpha antagonists with significant binding affinity and anticancer activity against certain cancer cell lines . This suggests that glycine conjugation can enhance the therapeutic efficacy of existing compounds.
Case Studies
- Hepatocyte Protection : In a controlled study, isolated rat hepatocytes were treated with glycine during cold ischemia. The results indicated a marked reduction in lactate dehydrogenase leakage, affirming glycine's protective role against cold-induced liver injury .
- Anticancer Efficacy : A comparative study on glycyrrhetinic acid derivatives showed that glycine-conjugated forms exhibited enhanced cytotoxicity against breast cancer cell lines (MCF7), with IC50 values significantly lower than those of the parent compound .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C19H16N2O6 |
| Molecular Weight | 368.34 g/mol |
| CAS Number | 808118-62-9 |
| Antitumor Activity (IC50) | 3.8 µM (against MCF7 cells) |
| Cytoprotective Concentration | 3 mmol/L (in hepatocyte studies) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
